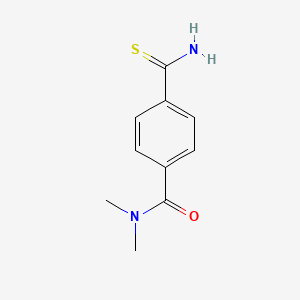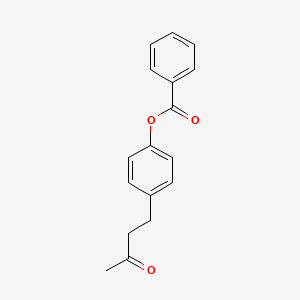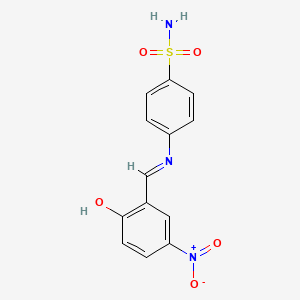
3-Ethyl-2,2,3-trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2,3-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural arrangement, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3-trimethylpentane can be achieved through various organic synthesis methods. One common approach involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high pressure and moderate temperature conditions to facilitate the formation of the desired branched alkane .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process allows for the efficient conversion of complex hydrocarbon mixtures into specific branched alkanes, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,3-trimethylpentane primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine, bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperature and pressure, often in the presence of a catalyst.
Major Products
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as ethylene, propylene, and butanes.
Scientific Research Applications
3-Ethyl-2,2,3-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2,3-trimethylpentane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the types of products formed .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with a similar structure but different branching pattern.
2,3,3-Trimethylpentane: Similar in structure but with different positions of the methyl groups.
2,2,3-Trimethylpentane: Another isomer with a different arrangement of the methyl groups.
Uniqueness
3-Ethyl-2,2,3-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure makes it valuable for studying the effects of branching on alkane behavior and reactivity .
Properties
CAS No. |
52897-17-3 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-2,2,3-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8-2)9(3,4)5/h7-8H2,1-6H3 |
InChI Key |
AJDIFHIHSYVDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
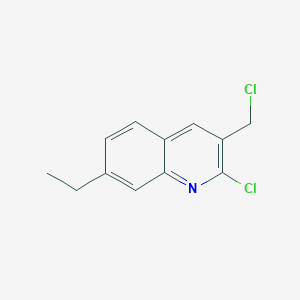
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
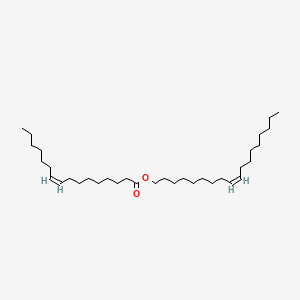

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
